molecular formula C21H15NO B149567 2-(2-Benzoylphenyl)-2-phenylacetonitrile CAS No. 127667-32-7

2-(2-Benzoylphenyl)-2-phenylacetonitrile

Cat. No.: B149567
CAS No.: 127667-32-7
M. Wt: 297.3 g/mol
InChI Key: BBWCPPJXHVYXFX-UHFFFAOYSA-N
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Description

2-(2-Benzoylphenyl)-2-phenylacetonitrile is an organic compound that features a benzoyl group and a phenyl group attached to an acetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Benzoylphenyl)-2-phenylacetonitrile typically involves the reaction of benzoyl chloride with phenylacetonitrile in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. This method allows for better control over reaction parameters and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Benzoylphenyl)-2-phenylacetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The benzoyl and phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

2-(2-Benzoylphenyl)-2-phenylacetonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-Benzoylphenyl)-2-phenylacetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of these targets, leading to changes in cellular processes. For example, it may inhibit or activate certain enzymes, thereby altering metabolic pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Benzoylphenyl)acetamide
  • N-(2-Benzoylphenyl)oxalamate
  • N1,N2-bis(2-Benzoylphenyl)oxalamide

Uniqueness

2-(2-Benzoylphenyl)-2-phenylacetonitrile is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable compound for specific applications in research and industry.

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can better utilize this compound in various scientific and industrial contexts.

Properties

IUPAC Name

2-(2-benzoylphenyl)-2-phenylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO/c22-15-20(16-9-3-1-4-10-16)18-13-7-8-14-19(18)21(23)17-11-5-2-6-12-17/h1-14,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBWCPPJXHVYXFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C#N)C2=CC=CC=C2C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370740
Record name 2-(2-benzoylphenyl)-2-phenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127667-32-7
Record name 2-(2-benzoylphenyl)-2-phenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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